molecular formula C12H9BrClN3 B8772367 1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline

1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline

Cat. No. B8772367
M. Wt: 310.58 g/mol
InChI Key: UKVJZVSOGZEXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline is a useful research compound. Its molecular formula is C12H9BrClN3 and its molecular weight is 310.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline

Molecular Formula

C12H9BrClN3

Molecular Weight

310.58 g/mol

IUPAC Name

1-bromo-4-chloro-7,8-dimethylimidazo[1,2-a]quinoxaline

InChI

InChI=1S/C12H9BrClN3/c1-6-3-8-9(4-7(6)2)17-10(13)5-15-12(17)11(14)16-8/h3-5H,1-2H3

InChI Key

UKVJZVSOGZEXJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=CN=C3C(=N2)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-chloro-7,8-dimethyl-imidazo[1,2-a]quinoxaline (32.2 g, 0.148 mot) in THF/NMP 2:1 (312 mL) was added NBS (26.3 g, 0.148 mot) in one portion at room temperature. After stirred for 18 h, additional NBS (13.1 g, 0.074 mot) was added and the mixture was stirred for additional 2 h at room temperature. After removal of the THF portion of the organic phase by vacuum evaporation, water was added (520 mL). The precipitate was filtered and the residue was washed with water, diethyl ether and dried to give 35 g of the title compound. 1H-NMR (300 MHz, d6-DMSO): δ=8.54 (1H, s), 7.75 (1H, s), 7.40 (1H, s), 2.20 (6H, s) ppm.
Name
4-chloro-7,8-dimethyl-imidazo[1,2-a]quinoxaline
Quantity
32.2 g
Type
reactant
Reaction Step One
Name
THF NMP
Quantity
312 mL
Type
solvent
Reaction Step One
Name
Quantity
26.3 g
Type
reactant
Reaction Step Two
Name
Quantity
13.1 g
Type
reactant
Reaction Step Three

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